molecular formula C16H14N2OS2 B462004 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide CAS No. 19967-45-4

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

Cat. No. B462004
CAS RN: 19967-45-4
M. Wt: 314.4g/mol
InChI Key: GWKHFZAUDFNXGQ-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide, also known as BMMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMMA is a thiol-reactive compound that has been widely used in biochemical and physiological studies.

Scientific Research Applications

Therapeutic Potential in Chemotherapy

Benzothiazole derivatives, including compounds like 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide, have shown significant promise in the field of chemotherapy. The benzothiazole nucleus is known for its wide range of biological properties, including antimicrobial and anticancer activities. In particular, 2-arylbenzothiazoles have emerged as a key pharmacophore in the development of antitumor agents due to their promising biological profile and ease of synthesis. These compounds can serve as ligands to various biomolecules, making them attractive candidates for medicinal chemists aiming to develop therapies for various ailments, especially cancer. The structural simplicity of the benzothiazole moiety allows for the creation of chemical libraries that could lead to new chemical entities progressing towards market availability (Kamal et al., 2015; Ahmed et al., 2012).

Importance in Medicinal Chemistry

The benzothiazole scaffold is a vital heterocyclic compound with various pharmacological activities, including antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer properties. Benzothiazole and its derivatives exhibit less toxic effects while showing enhanced activities, making the benzothiazole scaffold a significant moiety in medicinal chemistry. The ability of benzothiazole-containing compounds to possess a variety of biological activities makes it a rapidly developing and intriguing compound in medicinal research (Bhat & Belagali, 2020).

Role in Advanced Oxidation Processes

Benzothiazole derivatives have been studied in the context of advanced oxidation processes (AOPs), which are used to treat various compounds from aqueous media. These studies provide insights into the degradation pathways, by-products, and potential environmental impacts of benzothiazole compounds when subjected to AOPs. Understanding the behavior of these compounds under oxidative conditions is crucial for assessing their environmental fate and designing more sustainable pharmaceutical compounds (Qutob et al., 2022).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-11-6-8-12(9-7-11)17-15(19)10-20-16-18-13-4-2-3-5-14(13)21-16/h2-9H,10H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKHFZAUDFNXGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide

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